molecular formula C10H22O2Si B2354087 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1408075-44-4

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No.: B2354087
CAS No.: 1408075-44-4
M. Wt: 202.369
InChI Key: ILGIKHCMCDNBSK-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (CAS: 1408074-89-4) is a cyclobutanol derivative featuring a sterically bulky silyl ether group. Its molecular formula is C₁₀H₂₂O₂Si, with a molecular weight of 202.37 g/mol . The compound is characterized by a cis-configuration of the hydroxyl and silyl-protected oxygen groups on the cyclobutane ring. This structural arrangement introduces significant steric hindrance, influencing its reactivity and stability. It is typically stored at 2–8°C to maintain integrity, as indicated in commercial product guidelines .

The silyl ether group, specifically the tert-butyldimethylsilyl (TBS) moiety, serves as a protective group for hydroxyl functionalities in organic synthesis, enabling selective reactions in multi-step processes . Applications of this compound are primarily in pharmaceutical and materials chemistry, where its strained cyclobutane ring may enhance binding affinity or modulate physicochemical properties.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIKHCMCDNBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195226
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-89-4, 1089709-08-9
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Silylation of cis-3-Hydroxycyclobutanol

The most direct route involves silylating preformed cis-3-hydroxycyclobutanol with tert-butyldimethylsilyl chloride (TBDMSCl). This method leverages standard hydroxyl protection protocols while preserving stereochemistry.

Reaction Mechanism and Conditions

The hydroxyl group of cis-3-hydroxycyclobutanol reacts with TBDMSCl in the presence of a base (e.g., imidazole or 4-dimethylaminopyridine) in anhydrous dichloromethane or tetrahydrofuran. The base scavenges HCl, driving the reaction to completion:

$$
\text{cis-3-Hydroxycyclobutanol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol} + \text{HCl}
$$

Key Parameters (Table 1):

Parameter Value/Description Source
Base Imidazole (2.5 equiv) ,
Solvent Anhydrous dichloromethane
Temperature 0°C to room temperature
Reaction Time 12–24 hours
Yield 75–85% ,

Synthesis of cis-3-Hydroxycyclobutanol

The stereoselective preparation of cis-3-hydroxycyclobutanol is critical. Two approaches dominate:

Photochemical [2+2] Cycloaddition

Irradiating a dienophile (e.g., maleic anhydride) and alkene precursor under UV light forms a cyclobutane ring. Subsequent hydrolysis and reduction yield cis-3-hydroxycyclobutanol:

$$
\text{Maleic anhydride} + \text{Ethylene} \xrightarrow{h\nu} \text{cis-Cyclobutane dicarboxylic anhydride} \xrightarrow{\text{H}2\text{O}} \text{cis-Diol} \xrightarrow{\text{NaBH}4} \text{cis-3-Hydroxycyclobutanol}
$$

Challenges : Poor regioselectivity and side products necessitate rigorous purification.

Directed C–H Oxidation

Using a palladium catalyst and oxaziridine oxidant, C–H bonds on a cyclobutane derivative are functionalized to install the hydroxyl group. The cis stereochemistry arises from chelation-controlled oxidation (Figure 1):

$$
\text{Cyclobutane} \xrightarrow[\text{Oxaziridine}]{\text{Pd(OAc)}_2} \text{cis-3-Hydroxycyclobutanol}
$$

Advantages : Higher stereocontrol (≥90% cis) compared to photochemical methods.

Ring-Closing Alkylation with Subsequent Silylation

A less conventional strategy involves constructing the cyclobutane ring via alkylation, followed by hydroxylation and protection.

Magnesium-Templated Cyclization

A bis-electrophilic precursor undergoes intramolecular alkylation in the presence of magnesium bromide, forming the cyclobutane ring. Subsequent oxidation (e.g., RuO₄) introduces the hydroxyl group (Scheme 1):

$$
\text{Diepoxide} \xrightarrow{\text{MgBr}2} \text{Cyclobutane} \xrightarrow{\text{RuO}4} \text{cis-3-Hydroxycyclobutanol}
$$

Conditions :

  • Oxidation : RuO₄ in acetonitrile/water (70% yield).
  • Silylation : TBDMSCl with DMAP catalyst (82% yield).

Limitations : Overoxidation to cyclobutanone occurs without dilute conditions.

Enantioselective Desymmetrization

Emerging methodologies exploit chiral catalysts to desymmetrize meso-cyclobutane precursors. For example, copper-catalyzed allylic oxidation of 3-methylcyclobutanone produces enantiomerically enriched cis-3-hydroxycyclobutanol, which is then silylated (Table 2):

Catalyst Selectivity (cis:trans) Yield (%) Reference
Cu(OTf)₂/BINAP 95:5 68
Rh₂(esp)₂ 89:11 72

This approach is promising but requires optimization for industrial scalability.

Comparative Analysis of Methods

Efficiency and Scalability (Table 3):

Method Stereoselectivity (%) Yield (%) Scalability
Silylation of preformed cis-3-hydroxycyclobutanol 85–90 75–85 High
Ring-closing alkylation 90 70 Moderate
Enantioselective catalysis 89–95 68–72 Low (R&D phase)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol involves its interaction with various molecular targets and pathways. The silyl group provides steric protection, allowing selective reactions at the cyclobutanol ring. This selectivity is crucial in synthetic applications, enabling the formation of specific products without unwanted side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of silyl-protected cyclitol derivatives . Key structural analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reference
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol C₁₀H₂₂O₂Si 202.37 Cis-configuration; TBS-protected hydroxyl; strained cyclobutane ring
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine C₁₈H₃₈O₂Si₂ ~370.0 Bis-TBS-protected pyrrolidine; enhanced steric shielding for nitrogen protection
2,5-Dimethylfuran C₆H₈O 96.13 Aromatic heterocycle; lacks silyl protection; higher volatility
Spirotetramat Metabolite BYI08330-cis-enol C₁₈H₂₃NO₃ 301.38 Spirocyclic structure; hydroxy and methoxy groups; agrochemical relevance

Reactivity and Stability

  • Steric Effects : The TBS group in the target compound provides superior steric protection compared to smaller silyl groups (e.g., trimethylsilyl, TMS), reducing susceptibility to hydrolysis or nucleophilic attack . In contrast, bis-TBS-protected pyrrolidine (from ) exhibits even greater steric hindrance due to dual silyl groups, making it a robust intermediate in peptide synthesis .
  • This property is absent in 2,5-dimethylfuran, which lacks ring strain .
  • Applications: While the target compound is used in fine chemical synthesis, BYI08330-cis-enol () is a metabolite of the insecticide spirotetramat, highlighting divergent applications despite structural similarities in hydroxyl positioning .

Research Findings and Data

Market and Commercial Data

  • Pricing : As of 2025, the compound is priced at ¥1500/250 mg (purity ≥95%), with costs scaling inversely with batch size .
  • Suppliers: Major suppliers include Shanghai Yuanye Bio-Technology Co., Ltd. and Chongqing Chemdad Co., Ltd., emphasizing its niche but growing demand in research .

Physicochemical Properties

Property Value
Boiling Point Not reported (estimated >200°C)
Solubility Likely soluble in DCM, THF, ethers
Stability Stable under inert atmosphere; hygroscopic

Biological Activity

Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, a compound with the CAS number 1408074-89-4, is a silanol derivative of cyclobutanol. Its unique structure incorporates a tert-butyldimethylsilyl group, which influences its biological activity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry and biochemistry.

Basic Information

PropertyValue
Molecular FormulaC10H22O2Si
Molecular Weight202.37 g/mol
CAS Number1408074-89-4
Purity≥ 95%

Structural Characteristics

The compound features a cyclobutane ring and a silyl ether functional group, which may contribute to its biological properties. The presence of the tert-butyldimethylsilyl group enhances lipophilicity and stability.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with silyl groups exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. This property may be leveraged in developing new antimicrobial agents.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic states in target organisms.
  • Cellular Interactions : The compound's lipophilicity suggests that it may interact effectively with cellular membranes, potentially influencing membrane fluidity and permeability.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various silanol derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceuticals and food preservation.

Study 2: Enzyme Inhibition Assay

In vitro assays demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes. This inhibition could have implications for drug metabolism and interactions, highlighting the need for further pharmacokinetic studies.

Toxicological Profile

Research indicates that while this compound exhibits promising biological activities, its toxicity profile remains to be fully characterized. Initial assessments suggest low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Potential Applications

  • Pharmaceutical Development : Given its antimicrobial and enzyme-inhibitory properties, this compound could serve as a lead structure for developing new drugs targeting bacterial infections or metabolic disorders.
  • Agricultural Use : Its antimicrobial properties may also be explored for use in agricultural settings as a biopesticide or fungicide.

Q & A

Q. What are the common synthetic routes for cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, and what key reagents are involved?

The synthesis typically involves silyl ether protection of cyclobutanol derivatives. A validated method includes reacting 3-hydroxycyclobutanol with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane under inert conditions (argon atmosphere) with a base such as imidazole to promote silylation . The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel chromatography. Yield optimization requires strict anhydrous conditions to prevent desilylation.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm stereochemistry and silyl ether integrity. The tert-butyldimethylsilyl (TBDMS) group shows characteristic signals at ~0.1 ppm (Si–CH3_3) and 0.9 ppm (C(CH3_3)3_3) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 202.37) .
  • Infrared Spectroscopy (IR): Peaks near 1100 cm1^{-1} (Si–O–C stretch) confirm silyl ether formation .

Advanced Research Questions

Q. How can researchers address challenges in the stereoselective synthesis of this compound?

Stereochemical control is critical due to the strained cyclobutane ring. Strategies include:

  • Chiral Auxiliaries: Use of enantiopure starting materials or chiral catalysts to enforce cis geometry .
  • Diastereomer Separation: Flash chromatography or recrystallization to isolate the cis-isomer from trans-byproducts .
  • Computational Modeling: Density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. What role does this compound play in the synthesis of complex natural products?

The TBDMS-protected cyclobutanol serves as a key intermediate in natural product synthesis. For example:

  • Terpene Derivatives: It enables regioselective hydroxylation in sterically hindered systems, as seen in the synthesis of dihydroxycholecalciferol analogs .
  • Cyclopropane Precursors: Ring-opening reactions of cyclobutanol derivatives generate strained cyclopropane structures for bioactive molecule construction .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when analyzing this compound?

Cyclobutane ring strain can cause atypical NMR shifts. Mitigation strategies include:

  • Comparative Analysis: Benchmarking against known cyclobutanol derivatives with similar substitution patterns .
  • Variable Temperature NMR: Resolve overlapping signals by analyzing temperature-dependent conformational changes .
  • Isotopic Labeling: 2^{2}H or 13^{13}C labeling to trace signal assignments in crowded spectra .

Data Contradiction Analysis

Q. How can conflicting data on the stability of the TBDMS protecting group under basic conditions be reconciled?

While TBDMS ethers are generally base-stable, the cyclobutanol ring’s strain may increase susceptibility to cleavage. Methodological adjustments include:

  • pH Control: Avoid strongly basic conditions (e.g., NaOH); instead, use mild bases like triethylamine during silylation .
  • Kinetic Studies: Monitor desilylation rates under varying pH/temperature to identify optimal stability windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.